Product packaging for 5,7-Di-O-(beta-hydroxyethyl)rutoside(Cat. No.:CAS No. 862127-03-5)

5,7-Di-O-(beta-hydroxyethyl)rutoside

Cat. No.: B12777823
CAS No.: 862127-03-5
M. Wt: 698.6 g/mol
InChI Key: UPGVMQZXOVYKSE-MVXJRKCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Di-O-(beta-hydroxyethyl)rutoside is a semisynthetic flavonoid derivative and a key constituent of the broader hydroxyethylrutosides (HR) mixture, also known as oxerutins . As a research compound, it is of significant interest in pharmacological studies related to vascular biology and chronic venous insufficiency. Its primary characterized mechanism of action is the reduction of hyperpermeability and edema by acting on the microvascular endothelium . In vitro studies suggest that hydroxyethylrutosides can inhibit hypoxia-induced neutrophil adherence to the venous endothelium, a key process in vascular inflammation, and reduce the subsequent activation of those neutrophils . Preclinical data indicate that following administration, hydroxyethylrutosides are excreted largely unchanged, with a significant portion eliminated via the bile . This product is provided for laboratory research applications exclusively. This compound is intended for use in fundamental biochemical research, pharmaceutical development for investigating new drug compounds, and diagnostic research for developing new assays . It is strictly labeled as "Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H38O18 B12777823 5,7-Di-O-(beta-hydroxyethyl)rutoside CAS No. 862127-03-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

862127-03-5

Molecular Formula

C31H38O18

Molecular Weight

698.6 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-bis(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C31H38O18/c1-12-21(36)24(39)26(41)30(46-12)45-11-19-22(37)25(40)27(42)31(48-19)49-29-23(38)20-17(44-7-5-33)9-14(43-6-4-32)10-18(20)47-28(29)13-2-3-15(34)16(35)8-13/h2-3,8-10,12,19,21-22,24-27,30-37,39-42H,4-7,11H2,1H3/t12-,19+,21-,22+,24+,25-,26+,27+,30+,31-/m0/s1

InChI Key

UPGVMQZXOVYKSE-MVXJRKCZSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O

Origin of Product

United States

Synthetic Pathways and Chemical Derivatization of 5,7 Di O Beta Hydroxyethyl Rutoside

Historical and Current Synthetic Methodologies for Hydroxyethylrutosides

Hydroxyethylrutosides are a class of semi-synthetic flavonoids derived from the naturally occurring rutin (B1680289). nih.gov Historically, the synthesis of hydroxyethylrutosides has been a key area of research, leading to the development of products like Troxerutin (B1681598), which is a mixture of mono-, di-, tri-, and tetra-hydroxyethylrutosides of rutin. nih.gov Early methods for the preparation of hydroxyethylrutosides often resulted in a mixture of isomers with varying degrees of substitution, which were then used as active pharmaceutical ingredients. chemrxiv.org

Current synthetic methodologies often focus on achieving a higher degree of control over the reaction to produce specific isomers. A common approach involves the Williamson ether synthesis, where rutin is treated with an etherifying agent, such as ethylene (B1197577) oxide, under alkaline conditions. mdpi.com In this reaction, the phenolic hydroxyl groups of rutin are deprotonated by a base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding phenoxide ions. These nucleophilic phenoxide ions then react with the etherifying agent to form the hydroxyethyl (B10761427) ether. mdpi.com The reaction conditions, including the pH, temperature, reaction time, and the stoichiometry of the reactants, can be controlled to influence the degree of substitution and the distribution of isomers in the final product. mdpi.com For instance, a patented method describes the preparation of hydroxyethyl rutin with different molar substitution degrees by reacting rutin with an etherifying agent in a basic solution, followed by controlling the reaction parameters to obtain products with desired substitution patterns. mdpi.com

Regioselective Hydroxyethylation Strategies Targeting the 5 and 7 Positions of Rutin

Achieving regioselectivity in the hydroxyethylation of rutin to specifically target the hydroxyl groups at the 5 and 7 positions of the A-ring presents a significant synthetic challenge due to the presence of multiple hydroxyl groups with similar reactivity. The hydroxyl groups on the flavonoid skeleton have different acidities and nucleophilicities, which can be exploited to achieve some degree of regioselectivity. The 7-OH group is generally the most acidic phenolic hydroxyl group, followed by the 4'-OH, and then the 5-OH and 3'-OH groups. This difference in acidity can be used to selectively deprotonate and subsequently alkylate the more acidic hydroxyl groups under carefully controlled conditions.

To achieve high regioselectivity for the 5 and 7 positions, a common strategy involves the use of protecting groups. organic-chemistry.org This approach consists of three main steps:

Protection of more reactive hydroxyl groups: The more reactive hydroxyl groups on the B-ring (3'- and 4'-positions) and the sugar moieties are first protected with suitable protecting groups. nih.gov This prevents them from reacting with the etherifying agent in the subsequent step.

Hydroxyethylation of the unprotected hydroxyl groups: With the other hydroxyl groups protected, the desired 5- and 7-hydroxyl groups are then reacted with a hydroxyethylating agent.

Deprotection: Finally, the protecting groups are removed to yield the desired 5,7-Di-O-(beta-hydroxyethyl)rutoside.

The choice of protecting groups is crucial and depends on their stability under the reaction conditions and the ease of their removal. libretexts.org Various protecting groups are available for the hydroxyl groups of flavonoids, and their selection is a key aspect of designing a successful regioselective synthesis. libretexts.org

Advanced Characterization Techniques for Synthetic Products and Intermediates in Research

The characterization of synthetic products and intermediates is essential to confirm the structure and purity of the desired compound. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful tools for the structural elucidation of flavonoids and their derivatives. nih.gov The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about the connectivity of atoms and the substitution pattern. For this compound, the presence of the hydroxyethyl groups would be confirmed by characteristic signals in the 1H NMR spectrum, typically in the range of 3.5-4.0 ppm for the methylene (B1212753) protons, and corresponding signals in the 13C NMR spectrum. The attachment of these groups to the 5 and 7 positions would cause a downfield shift of the corresponding aromatic protons and carbons in the A-ring.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its structure through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting fragment ions, which can help in identifying the positions of the hydroxyethyl groups. For example, in the mass spectrum of a related compound, 7-mono-O-(β-hydroxyethyl)-rutoside, key fragments corresponding to the loss of the sugar moieties and the hydroxyethyl group have been observed. researchgate.net

Chromatographic Techniques: High-performance liquid chromatography (HPLC) is widely used to assess the purity of the synthesized compound and to separate it from any unreacted starting materials, by-products, or other isomers. nih.gov A stability-indicating HPLC method can be developed to monitor the degradation of the compound over time. nih.gov

The following table summarizes the key characterization techniques and the expected observations for this compound.

Technique Expected Observations
1H NMR Signals for the hydroxyethyl groups (-OCH2CH2OH), downfield shift of A-ring protons.
13C NMR Signals for the carbons of the hydroxyethyl groups, downfield shift of C5 and C7 carbons.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of the compound.
High-Resolution MS (HRMS) Exact mass confirming the elemental composition.
Tandem MS (MS/MS) Fragmentation pattern indicating the loss of sugar and hydroxyethyl groups.
HPLC A single peak indicating the purity of the compound.

Investigation of Compound Stability and Degradation Pathways in Controlled Research Environments

The chemical stability of a compound is a critical parameter that influences its storage, handling, and potential applications. Stability studies are typically conducted under various stress conditions to understand the degradation pathways and identify the degradation products. nih.gov

Forced degradation studies involve subjecting the compound to harsh conditions such as acidic, basic, oxidative, and photolytic stress to accelerate its degradation. nih.gov The degradation products are then identified using techniques like LC-MS. A study on the chemical stability of Troxerutin, a mixture of hydroxyethylrutosides, revealed that the compounds are susceptible to degradation under acidic conditions. nih.gov The primary degradation pathway involves the hydrolysis of the glycosidic bond, leading to the formation of the corresponding aglycone, quercetin (B1663063), which can be further derivatized. nih.gov In the case of this compound, forced degradation under acidic conditions would likely lead to the formation of 5,7-di-O-(beta-hydroxyethyl)quercetin as a primary degradation product. Further degradation of the quercetin backbone could also occur.

The following table outlines the typical conditions used in forced degradation studies.

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, heatHydrolysis of the glycosidic bond
Basic Hydrolysis 0.1 M NaOH, heatHydrolysis and potential rearrangement
Oxidation 3% H2O2Oxidation of the phenolic hydroxyl groups
Photostability Exposure to UV and visible lightPhotodegradation
Thermal Stress Elevated temperatureThermal decomposition

The stability of this compound can also be influenced by the matrix in which it is dissolved or stored. For instance, the stability of flavonoids has been shown to be dependent on the pH and the presence of other components in the solution. researchgate.net The stability of flavonoids can be affected by B-ring substitution patterns, with increased hydroxylation sometimes leading to decreased stability. acs.org While this provides a general understanding, the specific impact of the 5,7-dihydroxyethyl substitution on the A-ring requires dedicated stability studies in various research matrices, such as different buffer systems and cell culture media, to determine its suitability for in vitro research. A stability-indicating analytical method, such as the LC-UV method developed for Troxerutin, would be essential for accurately quantifying the compound and its degradation products in these matrices over time. nih.gov

Structure Activity Relationship Sar of Hydroxyethylation on the Rutin Backbone for Biological Activity

Impact of Hydroxyethyl (B10761427) Substitution Pattern on Pharmacological Profile

The substitution pattern of hydroxyethyl groups on the rutin (B1680289) molecule is a critical determinant of its pharmacological properties. This includes the total number of substitutions (degree of hydroxyethylation) and their specific locations on the A and B rings of the flavonoid structure (positional isomerism).

Research into the biological activities of individual hydroxyethylrutosides has revealed significant differences based on the degree of substitution. A comparative study on the antioxidant properties of five key components found in the commercial mixture Venoruton® provides insight into these differences. The compounds analyzed were 7-mono-O-(β-hydroxyethyl)rutoside, 7,4'-di-O-(β-hydroxyethyl)rutoside, 7,3',4'-tri-O-(β-hydroxyethyl)rutoside (Troxerutin), 5,7,3',4'-tetra-O-(β-hydroxyethyl)rutoside, and the aglycone 7,3',4'-trihydroxyethyl quercetin (B1663063).

One of the key findings was that the potency of hydroxyl radical scavenging activity was directly proportional to the degree of hydroxyethylation. researchgate.net This suggests that a higher number of hydroxyethyl groups enhances the ability of the molecule to neutralize this specific reactive oxygen species. In contrast, the inhibition of lipid peroxidation, another crucial antioxidant mechanism, showed an inverse relationship. The mono-substituted derivative, 7-mono-O-(β-hydroxyethyl)rutoside, was the most potent inhibitor of lipid peroxidation, while the tetra-substituted compound was almost inactive. researchgate.net This effect was attributed to the iron-chelating properties of the flavonoids, which is a key mechanism in preventing site-specific radical generation. researchgate.net

While direct comparative data for 5,7-Di-O-(beta-hydroxyethyl)rutoside is limited in publicly available research, based on the observed trends, it can be hypothesized that its activity would be intermediate between mono- and tri/tetra-substituted derivatives. Its potential for hydroxyl radical scavenging would likely be moderate, while its ability to inhibit lipid peroxidation would depend on how the substitutions at the 5 and 7 positions affect its iron-chelating capacity. The free 5-hydroxyl group is known to be a primary site for metal chelation in flavonoids. Hydroxyethylation at this position might hinder this ability, potentially reducing its site-specific antioxidant activity compared to derivatives where this position is unsubstituted.

Table 1: Comparative Antioxidant Activities of Various Hydroxyethylrutosides

Compound Name Degree of Substitution Hydroxyl Radical Scavenging Potency researchgate.net Lipid Peroxidation Inhibition Potency researchgate.net
7-mono-O-(β-hydroxyethyl)rutoside Mono Least Active Most Active
7,4'-di-O-(β-hydroxyethyl)rutoside Di Moderately Active Moderately Active
7,3',4'-tri-O-(β-hydroxyethyl)rutoside Tri Highly Active Less Active
5,7,3',4'-tetra-O-(β-hydroxyethyl)rutoside Tetra Most Active Almost Inactive
This compound Di Hypothesized: Moderate Hypothesized: Moderate to Low

The specific position of the hydroxyethyl groups on the rutin backbone, known as positional isomerism, plays a crucial role in determining the bioactivity and molecular interactions of the resulting compound. Even with the same number of substitutions, different positional isomers can exhibit distinct pharmacological profiles. This is because the location of the substitution can affect key structural features responsible for biological activity, such as steric hindrance, electronic properties, and the ability to form hydrogen bonds or chelate metal ions. nih.gov

For instance, the hydroxyl groups at the 5 and 7 positions of the A-ring, and the 3' and 4' positions of the B-ring of the parent rutin molecule are known to be critical for its antioxidant and anti-inflammatory activities. Hydroxyethylation at these sites can modulate these effects. A study investigating the separation of various O-(β-hydroxyethyl)-rutin derivatives found that the position of the hydroxyethyl group significantly influenced their chromatographic retention, indicating differences in their physicochemical properties. The strongest effect on retention was observed with substitution at the 5-OH group, followed by the 4'-OH, 3'-OH, and 7-OH groups, respectively. This highlights how substitutions at different positions uniquely alter the molecule's interaction with its environment.

Correlation Between Degree of Hydroxyethylation and Specific Biological Activities

A clear correlation exists between the degree of hydroxyethylation of the rutin backbone and specific biological activities. As established in the comparative analysis of antioxidant properties, a higher degree of hydroxyethylation leads to a greater capacity for scavenging hydroxyl radicals. researchgate.net Conversely, a lower degree of substitution, particularly preserving the free hydroxyl groups on the B-ring and the 5-position on the A-ring, is associated with more potent inhibition of lipid peroxidation through iron chelation. researchgate.net

This relationship extends to other pharmacological effects. For instance, in studies on chronic venous insufficiency, commercial preparations containing a mixture of mono-, di-, tri-, and tetra-hydroxyethylrutosides have been shown to be effective. While the precise contribution of each component is not fully elucidated in a clinical setting, in vitro studies point towards a complex interplay. For example, the anti-inflammatory effects of troxerutin (B1681598) (7,3',4'-tri-O-(β-hydroxyethyl)rutoside) have been demonstrated through the reduction of cyclooxygenase-2 (COX-2) levels. nih.gov It is plausible that different degrees of hydroxyethylation could modulate the interaction with various inflammatory mediators and enzymes.

Theoretical Approaches in Quantitative Structure-Activity Relationship (QSAR) for Hydroxyethylrutosides

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These theoretical approaches are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a specific biological effect.

In the context of flavonoids, including hydroxyethylrutosides, QSAR models have been developed to predict various activities such as antioxidant capacity and anti-inflammatory effects. These models typically use a range of molecular descriptors that quantify different aspects of the chemical structure, such as electronic properties (e.g., HOMO and LUMO energies), steric properties (e.g., molecular volume and surface area), and hydrophobic properties (e.g., logP). nih.gov

For hydroxyethylrutosides, a QSAR model could be developed to predict a specific biological activity, such as the inhibition of a particular enzyme or the scavenging of a certain type of free radical. The model would be built using a training set of hydroxyethylrutoside derivatives with known activities. By analyzing the resulting QSAR equation, it would be possible to identify which structural features (e.g., the number and position of hydroxyethyl groups, the presence of a free hydroxyl group at a specific position) are positively or negatively correlated with the activity.

For example, a 3D-QSAR study on flavonoids as inhibitors of organic cation transporter 2 (OCT2) revealed that bulky substituents at certain positions could hinder interaction, while hydrophilic and negatively charged substituents on the A-ring were favorable. researchgate.net A similar approach applied to hydroxyethylrutosides could provide valuable insights into the optimal substitution pattern for a desired biological effect. Such models could predict the activity of yet-to-be-synthesized derivatives, including various positional isomers of di-O-(beta-hydroxyethyl)rutoside, thereby guiding the synthesis of more potent and selective compounds.

Molecular and Cellular Mechanisms of Action of 5,7 Di O Beta Hydroxyethyl Rutoside

Antioxidant and Free Radical Scavenging Properties

5,7-Di-O-(beta-hydroxyethyl)rutoside, also known as 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER), is recognized as a powerful antioxidant component within mixtures of O-(beta-hydroxyethyl)-rutosides (HRs). maastrichtuniversity.nl Its antioxidant activity is a cornerstone of its mechanism of action, involving direct interaction with reactive radicals, inhibition of damaging oxidative processes, modulation of the body's own defense systems, and interaction with metal ions that catalyze oxidation.

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) are highly reactive molecules and free radicals generated during normal cellular metabolism and in response to external stressors. nih.gov ROS include species like the superoxide (B77818) anion (O₂•⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (HO•), while RNS include nitric oxide (NO•) and peroxynitrite (ONOO⁻). nih.govfrontiersin.org An overproduction of these species can overwhelm the cell's antioxidant defenses, leading to a state of "oxidative stress" where lipids, proteins, and nucleic acids are damaged. nih.gov

This compound has been shown to directly scavenge these damaging radicals. Studies on HRs, a mixture containing the compound, have demonstrated a significant capacity to scavenge ROS. nih.gov Research focusing specifically on this compound confirms its potent direct antioxidant effect, demonstrating instantaneous protection against intracellular oxidative stress in human umbilical vein endothelial cells (HUVECs) at therapeutically achievable concentrations. nih.gov This direct scavenging activity is crucial for neutralizing radicals at the site of their formation, thereby preventing downstream damage. nih.gov The compound's effectiveness as a direct scavenger is highlighted by its ability to protect endothelial cells, which are constantly exposed to oxidative challenges within the vascular system. nih.gov

Table 1: Direct Radical Scavenging Activity

ParameterFindingCell/System ModelSource
Intracellular Oxidative Stress ProtectionEC50 = 60 nMHuman Umbilical Vein Endothelial Cells (HUVECs) nih.gov
Inhibition of HO• induced formation of cresols, benzaldehyde, etc.63% inhibition (by HR mixture at 5.0 mM)Photo-Fenton reaction system nih.gov
Inhibition of HO• induced l-DOPA synthesis91.6% inhibition (by HR mixture at 5.0 mM)Fenton reaction system nih.gov

Lipid peroxidation is a destructive chain reaction initiated by free radicals attacking polyunsaturated fatty acids in cell membranes. mdpi.comnih.gov This process leads to the degradation of lipids, compromising membrane integrity and generating harmful secondary products like malondialdehyde (MDA). mdpi.commdpi.com Ferroptosis is a specific form of cell death driven by iron-dependent lipid peroxidation. researchgate.nete-enm.org

The antioxidant properties of this compound extend to the potent inhibition of lipid peroxidation. nih.govresearchgate.net In studies using rat liver microsomes, where lipid peroxidation was induced by ferrous sulphate, this compound was found to be a highly active inhibitor. researchgate.net The O-(beta-hydroxyethyl)-rutoside mixture demonstrated a significant ability to inhibit the oxidation of arachidonic acid, a key polyunsaturated fatty acid. nih.gov This anti-lipoperoxidative activity is critical for maintaining the structural and functional integrity of cell membranes, particularly in environments prone to high oxidative stress. nih.govresearchgate.net

Table 2: Inhibition of Lipid Peroxidation

AssayInhibition by HR Mixture (at 5.0 mM)Inducing SystemSource
Arachidonic Acid Oxidation45%Fenton Reaction nih.gov
Arachidonic Acid Oxidation52%AMVN (2,2'-Azobis(2,4-dimethylvaleronitrile)) nih.gov
Arachidonic Acid Autoxidation60%- nih.gov

In addition to directly neutralizing radicals, cells possess a sophisticated network of endogenous antioxidant defenses. mdpi.com This system includes enzymes such as superoxide dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and catalase (CAT) and glutathione (B108866) peroxidase (GPx), which then detoxify hydrogen peroxide. nih.govmdpi.com

This compound can modulate the activity of certain enzymes involved in cellular metabolism and defense. It has been shown to interact with the endogenous antioxidant network, for example by reacting with ascorbate (B8700270) or glutathione after it has been oxidized, which regenerates its antioxidant capacity. nih.gov Furthermore, studies have indicated that at a high concentration (1 mg/ml), it can inhibit the enzyme β-glucuronidase, with the extent of inhibition varying between human and bovine sources. maastrichtuniversity.nl This modulation of enzymatic activities suggests a broader influence on cellular homeostasis beyond simple radical scavenging.

The presence of redox-active transition metals, particularly iron (Fe), can dramatically amplify oxidative damage through reactions like the Fenton reaction, which generates highly destructive hydroxyl radicals from less reactive hydrogen peroxide. mdpi.commdpi.com Molecules that can chelate, or bind, this "labile" iron can prevent it from participating in these damaging reactions. mdpi.comnih.gov This action is often referred to as site-specific antioxidant activity because it neutralizes the catalyst for radical formation at the specific site where it is located. nih.govmdpi.com

This compound exhibits potent site-specific scavenging activity, which is attributed to its ability to chelate iron. researchgate.net Research has shown that its effectiveness as an inhibitor of lipid peroxidation is directly linked to this iron-chelating property. researchgate.net By binding iron, the compound prevents the site-specific formation of hydroxyl radicals, thereby protecting nearby critical molecules like membrane lipids from peroxidation. researchgate.netnih.gov This mechanism is considered a highly efficient mode of antioxidant protection. mdpi.com

Effects on Vascular Endothelium and Microcirculation

The vascular endothelium is a critical interface that is often subjected to oxidative stress. O-(beta-hydroxyethyl)-rutosides are known for their pharmacological activity on the endothelial cells of veins and lymphatics, where they help to improve microcirculation. nih.govnih.gov

A key pharmacological action of O-(beta-hydroxyethyl)-rutosides is the reduction of microvascular permeability. researchgate.net Damage to the vascular endothelium by oxidative stress can lead to increased leakiness of capillaries, contributing to edema. researchgate.net

In cellular models, this compound has been shown to directly protect human umbilical vein endothelial cells from oxidative stress. nih.gov This protective effect on the cellular lining of blood vessels is fundamental to maintaining microvascular integrity. By shielding endothelial cells from radical-induced damage, the compound helps to preserve normal barrier function and regulate capillary permeability, which is a key aspect of its beneficial effects on microcirculation. nih.govresearchgate.net

Influence on Endothelial Cell Function and Signaling Pathways

O-(β-hydroxyethyl)-rutosides, which include this compound, exert significant protective effects on endothelial cells. A key aspect of this is the direct antioxidant activity. The related compound, 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER), has been shown to offer instantaneous protection against intracellular oxidative stress in human umbilical vein endothelial cells (HUVECs). nih.gov This protective effect is attributed to its ability to act as a site-specific scavenger of free radicals, its localization within endothelial and smooth muscle cells of the vascular wall, and its interaction with the cellular antioxidant network, where its oxidized form can be regenerated by ascorbate or glutathione. nih.gov

Furthermore, studies on O-(β-hydroxyethyl)-rutosides have indicated a dose-dependent influence on endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS) expression in endothelial cells. While the broader class of flavonoids, including the parent compound rutin (B1680289), is known to protect the vascular endothelium, O-(β-hydroxyethyl)-rutosides specifically have been noted for their antioxidant and anti-inflammatory capacities that contribute to this protection. researchgate.net The Wnt/β-catenin signaling pathway is a major regulator of endothelial cell function and blood-brain barrier integrity, and while direct interaction with this compound has not been detailed, the interplay between flavonoids and such fundamental pathways is an area of ongoing research. nih.govnih.gov

Table 1: Effects of a Related Compound on Endothelial Cells

Compound Cell Type Key Finding Implication
7-mono-O-(β-hydroxyethyl)-rutoside Human Umbilical Vein Endothelial Cells (HUVECs) Instantaneous protection against intracellular oxidative stress. nih.gov Direct antioxidant and free radical scavenging activity at the cellular level. nih.gov
O-(β-hydroxyethyl)-rutosides Endothelial Cells Dose-dependent increase in eNOS and iNOS expression. Modulation of nitric oxide production and endothelial function.

Modulation of Venous Tone and Vascular Reactivity in Isolated Tissues

Table 2: Effects of O-(β-hydroxyethyl)-rutosides on Venous Function

Parameter Direction of Change Method of Assessment
Venous Tone Reduction nih.gov Strain Gauge Plethysmography nih.gov
Venous Capacitance Increase nih.gov Strain Gauge Plethysmography nih.gov
Index of Venous Distensibility Improvement nih.gov Strain Gauge Plethysmography nih.gov

Improvement of Microvascular Perfusion and Microcirculation Parameters in Preclinical Models

A significant body of evidence from preclinical and clinical studies supports the role of O-(β-hydroxyethyl)-rutosides in enhancing microvascular perfusion and improving microcirculation. In patients with venous hypertension and microangiopathy, treatment with O-(β-hydroxyethyl)-rutosides led to a significant decrease in resting laser Doppler flux and a reduction in the rate of ankle swelling, which is indicative of decreased capillary filtration. nih.govresearchgate.net These improvements in microcirculatory parameters were associated with clinical improvement in signs and symptoms. nih.govresearchgate.net

Similarly, in patients with severe chronic venous insufficiency and venous microangiopathy, both oral and topical administration of O-(β-hydroxyethyl)-rutosides resulted in improved skin flux, increased transcutaneous oxygen pressure (PO2), and decreased transcutaneous carbon dioxide pressure (PCO2), all of which point to an enhancement of microcirculatory function. nih.gov In diabetic patients with microangiopathy, O-(β-hydroxyethyl)-rutosides have also been shown to decrease capillary filtration and edema. researchgate.net The primary pharmacological action of O-(β-hydroxyethyl)-rutosides is considered to be the reduction of microvascular permeability, which helps to prevent edema. researchgate.net

Table 3: Microcirculatory Effects of O-(β-hydroxyethyl)-rutosides in Preclinical and Clinical Studies

Parameter Effect Model/Patient Population
Resting Laser Doppler Flux Significant Decrease nih.govresearchgate.net Patients with Venous Hypertensive Microangiopathy nih.govresearchgate.net
Rate of Ankle Swelling (Capillary Filtration) Significant Decrease nih.govresearchgate.net Patients with Venous Hypertensive Microangiopathy nih.govresearchgate.net
Skin Flux Improvement (Decrease) nih.gov Patients with Severe Chronic Venous Insufficiency nih.gov
Transcutaneous PO2 Increase nih.gov Patients with Severe Chronic Venous Insufficiency nih.gov
Transcutaneous PCO2 Decrease nih.gov Patients with Severe Chronic Venous Insufficiency nih.gov
Microvascular Permeability Reduction researchgate.net General action in chronic venous insufficiency researchgate.net

Anti-Inflammatory Modulatory Actions

The anti-inflammatory properties of this compound are a crucial component of its mechanism of action, contributing to its therapeutic benefits in vascular diseases that have a significant inflammatory component.

Inhibition of Inflammatory Mediators and Pathways

While direct studies on the inhibition of specific inflammatory mediators by this compound are limited, the broader class of O-(β-hydroxyethyl)-rutosides and related flavonoids are known for their anti-inflammatory effects. nih.govresearchgate.net These compounds are recognized for their ability to protect the vascular endothelium, an action that is, in part, attributed to their anti-inflammatory capacity. researchgate.net The anti-inflammatory effects of flavonoids can be mediated through various pathways, including the inhibition of enzymes such as cyclooxygenases and lipoxygenases, which are involved in the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes. They may also modulate the expression of inflammatory cytokines and adhesion molecules. For instance, some anti-inflammatory agents have been shown to reduce the expression of E-selectin and interleukin-8 in endothelial cells. nih.gov Furthermore, signaling pathways involving molecules like NLRP3 inflammasome are known to be key in endothelial cell inflammation, and various compounds can exert their effects by modulating these pathways. mdpi.com

Impact on Immune Cell Activation and Migration in In Vitro Systems

Interaction with Specific Molecular Targets and Signaling Pathways

The precise molecular targets of this compound are not yet fully elucidated. However, based on the activities of related flavonoids and the broader category of O-(β-hydroxyethyl)-rutosides, several potential targets and pathways can be inferred. The antioxidant properties of the related compound 7-mono-O-(β-hydroxyethyl)-rutoside suggest a direct interaction with reactive oxygen species and a role within the cellular antioxidant network, potentially involving interactions with enzymes like glutathione peroxidase and superoxide dismutase. nih.gov

The effects on venous tone and endothelial function point towards an interaction with signaling pathways that regulate vascular smooth muscle contraction and endothelial nitric oxide production. The Wnt/β-catenin signaling pathway is crucial for endothelial cell function and angiogenesis, representing a potential, though not yet confirmed, target for this class of compounds. nih.govnih.gov The anti-inflammatory actions likely involve the modulation of signaling cascades such as the NF-κB pathway, which is a central regulator of inflammatory gene expression, including cytokines and adhesion molecules. The impact on leukocyte adherence suggests a possible interaction with adhesion molecules on either the leukocyte or endothelial cell surface. Further research is required to identify the specific protein binding partners and to delineate the precise signaling cascades that are directly modulated by this compound.

Enzyme Inhibition Studies

The therapeutic effects of hydroxyethylrutosides are linked to their ability to modulate the activity of various enzymes involved in inflammation and oxidative stress.

Phospholipase A2 (PLA2): Phospholipase A2 enzymes are key players in inflammation, as they hydrolyze phospholipids (B1166683) in cell membranes to release arachidonic acid, a precursor for inflammatory mediators like prostaglandins and leukotrienes. nih.govnih.gov Inhibition of PLA2 is a critical therapeutic target for controlling inflammation. nih.govresearchgate.net While direct studies on this compound are limited, the anti-inflammatory action of the broader class of gamma-benzopyrones, which includes rutin and its derivatives, is recognized for its membrane-stabilizing effects, indirectly suggesting an influence on processes like PLA2-mediated membrane disruption. researchgate.net

Xanthine (B1682287) Oxidase (XO): Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid, a process that also generates reactive oxygen species (ROS). mdpi.comnih.gov Inhibition of XO can reduce both uric acid production and oxidative stress. nih.govwikipedia.org Flavonoids, particularly those with a planar structure and a 7-hydroxyl group, are known inhibitors of xanthine oxidase. wikipedia.org Research has demonstrated that many flavonoid aglycones are potent inhibitors of XO-catalyzed uric acid formation in vitro. mdpi.com For instance, the flavonoid diosmetin (B1670712) has been identified as a strong inhibitor of this process. mdpi.com Given that hydroxyethylrutosides are flavonoid derivatives, they are expected to possess similar inhibitory potential against xanthine oxidase, contributing to their antioxidant effects.

Table 1: Summary of Enzyme Inhibition by Related Flavonoids

EnzymeInhibitor ClassMechanism of ActionRelevance to Vascular Health
Phospholipase A2 (PLA2)Gamma-Benzopyrones (e.g., Rutin derivatives)Contributes to membrane stabilization, potentially reducing the release of arachidonic acid, a precursor to inflammatory mediators. nih.govresearchgate.netReduces inflammation and vascular permeability. nih.govresearchgate.net
Xanthine Oxidase (XO)Flavonoids (e.g., Diosmetin, Apigenin)Competitively inhibits the enzyme, reducing the production of uric acid and reactive oxygen species (ROS). mdpi.comDecreases oxidative stress on the vascular endothelium. wikipedia.org

Investigation of Ligand-Receptor Interactions and Downstream Signaling Cascades

The interaction of hydroxyethylrutosides with cell surface receptors and the subsequent modulation of intracellular signaling pathways are central to their protective effects on the vascular endothelium.

While specific receptor binding studies for this compound are not widely documented, the actions of related compounds point towards interactions with signaling pathways that regulate inflammation and cell adhesion. The nuclear factor-kappaB (NF-κB) signaling pathway is a critical regulator of inflammation, and its activation leads to the expression of pro-inflammatory genes. frontiersin.orgmdpi.com Flavonoids are known to modulate NF-κB signaling, which is a plausible mechanism for the anti-inflammatory effects of HERs.

For example, the related compound 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER) has been shown to exert a direct antioxidant effect, protecting human umbilical vein endothelial cells from oxidative stress at therapeutically relevant concentrations. nih.gov This protection is attributed to its ability to scavenge free radicals at their site of formation and its localization within the endothelial cells of the vascular wall. nih.gov This direct antioxidant action can prevent the activation of stress-sensitive signaling cascades, such as those involving protein kinases that lead to NF-κB activation. mdpi.com By mitigating the initial oxidative trigger, HERs can prevent the downstream cascade of inflammatory events.

Modulation of Gene Expression and Protein Synthesis Relevant to Vascular Health

Hydroxyethylrutosides exert significant influence on vascular health by modulating the expression of genes and the synthesis of proteins that control endothelial function, inflammation, and cell adhesion.

A key mechanism is the downregulation of adhesion molecules on the surface of endothelial cells. In inflammatory conditions, molecules like Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) are upregulated, facilitating the adhesion of leukocytes to the endothelium, a critical step in the inflammatory process. nih.gov Thrombin, for instance, can induce the expression of ICAM-1 and VCAM-1 on endothelial cells. nih.gov

The protective effects of HERs involve counteracting these processes. By inhibiting inflammatory signaling pathways like NF-κB, HERs can suppress the transcription of genes for ICAM-1, VCAM-1, and pro-inflammatory cytokines. frontiersin.org Furthermore, flavonoids can activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. nih.govmdpi.com This pathway controls the expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1, which provides a defense against oxidative stress in the vasculature. nih.gov

Table 2: Effects of Hydroxyethylrutosides on Gene and Protein Expression

Target MoleculeEffect of HERsMechanismConsequence for Vascular Health
ICAM-1, VCAM-1DownregulationInhibition of pro-inflammatory signaling pathways (e.g., NF-κB) that drive the expression of adhesion molecules. frontiersin.orgReduced leukocyte adhesion to the endothelium, decreasing vascular inflammation. nih.gov
Pro-inflammatory Cytokines (e.g., TNF-α)DownregulationSuppression of the NF-κB signaling pathway. mdpi.comnih.govReduced inflammatory response in vascular tissue.
Antioxidant Enzymes (e.g., Heme oxygenase-1)UpregulationActivation of the Nrf2/ARE antioxidant response pathway. nih.govEnhanced cellular defense against oxidative stress and injury. nih.gov

Preclinical Pharmacokinetics and Metabolism Studies of 5,7 Di O Beta Hydroxyethyl Rutoside

Absorption Profiles in Animal Models (e.g., rats, rabbits, rhesus monkeys)

The absorption of O-(beta-hydroxyethyl)rutosides (HR) following oral administration has been shown to vary depending on the specific degree of hydroxyethylation. Studies in rats have demonstrated that derivatives such as 4′,7-di-O-(β-hydroxyethyl)rutoside are absorbed from the gastrointestinal tract. researchgate.net Following oral administration of this di-substituted compound to rats, significant levels of the parent compound and its conjugated metabolites were detected in the bile, confirming systemic absorption. researchgate.net

In contrast, the extent of absorption appears to decrease with a higher number of hydroxyethyl (B10761427) groups; for instance, 3′,4′,5,7-tetra-O-(β-hydroxyethyl)rutoside was observed to be poorly absorbed in rats. researchgate.net For some derivatives, such as the mono-substituted 7-O-(β-hydroxyethyl)rutoside, absorption has also been confirmed. researchgate.net After intraperitoneal injection in mice, a mixture of O-(beta-hydroxyethyl)-rutosides (HR) showed rapid absorption, reaching a distinct but brief maximum concentration in the serum within 10 to 25 minutes. nih.gov

Distribution Patterns in Animal Tissues and Organs

Following absorption, O-(beta-hydroxyethyl)rutosides are distributed to various tissues. An investigation in C3H-mice using intraperitoneally administered HR, a mixture of hydroxyethylrutosides, measured the compound's concentration in different organs and serum. nih.gov The study identified a pronounced, yet transient, peak level in the serum, suggesting rapid distribution and subsequent clearance from the plasma compartment. nih.gov Understanding the time factors related to the distribution of HR in different organs is considered important for evaluating its biological activity. nih.gov

Metabolic Pathways and Metabolite Identification in Animal Systems

The metabolism of hydroxyethylrutosides is a critical factor influencing their bioavailability and activity. The primary metabolic transformations involve hydrolysis of the glycosidic bond and subsequent conjugation reactions.

The intestinal microflora plays a crucial role in the metabolism of many flavonoid glycosides, including hydroxyethylrutosides. researchgate.net In vivo and in vitro studies using rat intestinal microflora have demonstrated the degradation of HR to their corresponding aglycones. researchgate.net This process, known as glycoside hydrolysis, cleaves the rutinose sugar moiety from the flavonoid structure.

For the related compound 7-O-(β-hydroxyethyl)rutoside, metabolic studies have identified specific breakdown products resulting from this microbial action. The A ring of this compound was shown to form mono-O-(β-hydroxyethyl)phloroglucinol, while the B ring yielded the same phenolic acid metabolites as its parent compound, rutin (B1680289). researchgate.net The administration of the antibiotic neomycin, which suppresses gut bacteria, was found to inhibit the excretion of these metabolites, further confirming the essential role of intestinal microflora in this metabolic pathway. researchgate.net The primary aglycone metabolite is subsequently excreted, largely in the feces. researchgate.net

Once absorbed, hydroxyethylrutosides and their aglycones undergo Phase II metabolism, primarily through conjugation reactions. Glucuronidation is a key pathway. Following administration of various HR derivatives to rats, conjugated forms have been detected in the bile. researchgate.net Studies on mono-hydroxyethylrutoside derivatives in human volunteers also identified glucuroconjugated forms as the main circulating metabolites in plasma. nih.gov These conjugation reactions increase the water solubility of the compounds, facilitating their excretion from the body. researchgate.netnih.gov

Excretion Routes and Kinetics in Animal Models (e.g., urinary, biliary, fecal excretion)

The elimination of O-(beta-hydroxyethyl)rutosides and their metabolites occurs through multiple routes, with fecal excretion being predominant for orally administered compounds. researchgate.netnih.gov

Studies in rats with various hydroxyethylrutosides, including 4′,7-di-O-(β-hydroxyethyl)rutoside, showed that the majority of the administered dose is excreted in the feces as the aglycone. researchgate.net Biliary excretion of both the parent compounds and their conjugates is a significant pathway contributing to their elimination. researchgate.netnih.gov In contrast, urinary excretion for these compounds is generally low. researchgate.netnih.gov For example, after parenteral administration of 3′,4′,7-tri-O-(β-hydroxyethyl)rutoside and 3′,4′,5,7-tetra-O-(β-hydroxyethyl)rutoside to rabbits and rhesus monkeys, the levels of radioactivity excreted in the urine were found to be similarly low. researchgate.net

Data Tables

Table 1: Excretion of Orally Administered O-(beta-hydroxyethyl)rutoside Derivatives in Rats

Compound Primary Excretion Route Major Excreted Form Other Excretion Routes Source
4′,7-di-O-(β-hydroxyethyl)rutoside Fecal Aglycone Biliary (parent & conjugates), Urinary (low) researchgate.net
7-O-(β-hydroxyethyl)rutoside Fecal Aglycone Biliary (parent & conjugates), Urinary (low) researchgate.net

Table 2: Summary of Metabolic Pathways for O-(beta-hydroxyethyl)rutosides in Animal Models

Metabolic Process Description Key Metabolites Animal Model Source
Glycoside Hydrolysis Cleavage of the rutinose sugar moiety by intestinal microflora. Aglycone, Phenolic acids, Mono-O-(β-hydroxyethyl)phloroglucinol Rat researchgate.net

| Conjugation | Formation of water-soluble conjugates of the parent compound and its aglycone. | Glucuronides | Rat | researchgate.netnih.gov |

Preclinical Research Models for Investigating 5,7 Di O Beta Hydroxyethyl Rutoside Bioactivity

In Vitro Cell Culture Models

In vitro models provide a controlled environment to investigate the direct cellular and molecular mechanisms of 5,7-Di-O-(beta-hydroxyethyl)rutoside.

Endothelial Cell Lines for Studying Vascular Permeability and Function

Endothelial cells, which form the inner lining of blood vessels, are primary targets for investigating the effects of this compound on vascular health. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly utilized cell line in this context. nih.gov These cells can be cultured to form a monolayer on a semi-permeable membrane, mimicking the endothelial barrier of a blood vessel. sigmaaldrich.comsigmaaldrich.com

To study vascular permeability, inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β) can be introduced to the HUVEC monolayer. sigmaaldrich.com This induces a hyperpermeable state, and the protective effect of this compound can be quantified by measuring the passage of a fluorescently labeled molecule (e.g., FITC-dextran) across the endothelial monolayer. sigmaaldrich.comsigmaaldrich.com A reduction in the fluorescence in the receiving chamber indicates a protective effect of the compound on endothelial barrier function.

Model ComponentDescriptionPurpose
Cell Line Human Umbilical Vein Endothelial Cells (HUVECs)To form a representative in vitro model of the endothelial barrier.
Culture System Transwell inserts with a semi-permeable membraneTo create a two-chamber system that allows for the measurement of monolayer permeability.
Inducing Agent Inflammatory cytokines (e.g., TNF-α, IL-1β)To induce a state of increased vascular permeability, mimicking inflammatory conditions.
Test Compound This compoundTo assess its ability to prevent or reverse the increase in endothelial permeability.
Outcome Measure Passage of fluorescently labeled dextran (B179266) (FITC-dextran)To quantify the integrity of the endothelial barrier.

Immune Cells for Anti-Inflammatory and Antioxidant Investigations

To investigate the anti-inflammatory properties of this compound, immune cell lines such as the murine macrophage cell line RAW 264.7 are often employed. nih.govnih.gov Macrophages play a key role in the inflammatory response, and their activation leads to the production of pro-inflammatory mediators like nitric oxide (NO). nih.govnih.gov

In a typical assay, RAW 264.7 cells are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory response. nih.gov The production of nitric oxide can be measured in the cell culture supernatant using the Griess reagent. nih.gov The ability of this compound to reduce the levels of nitric oxide in LPS-stimulated macrophages would indicate its anti-inflammatory potential.

Model ComponentDescriptionPurpose
Cell Line Murine Macrophage Cell Line (RAW 264.7)To model the inflammatory response of immune cells.
Inducing Agent Lipopolysaccharide (LPS)To stimulate the production of pro-inflammatory mediators.
Test Compound This compoundTo evaluate its inhibitory effect on the inflammatory cascade.
Outcome Measure Nitric Oxide (NO) levels in cell supernatant (Griess Assay)To quantify the anti-inflammatory activity of the test compound.

Oxidative Stress Induction Models in Cellular Systems

The antioxidant activity of this compound can be effectively studied in cellular systems by inducing oxidative stress. Hydrogen peroxide (H₂O₂) is a commonly used agent to induce oxidative stress in endothelial cells, such as HUVECs. nih.govresearchgate.net Exposure to H₂O₂ leads to an increase in intracellular reactive oxygen species (ROS), which can cause cellular damage. nih.govresearchgate.netcapes.gov.br

The protective effect of this compound is assessed by its ability to scavenge these harmful ROS and mitigate cellular damage. Studies on the related compound 7-mono-O-(β-hydroxyethyl)-rutoside have shown that it can protect HUVECs from oxidative stress-induced damage. nih.gov Research on a mixture of five O-(beta-hydroxyethyl)-rutosides has indicated that the antioxidant potency is related to the degree of hydroxyethylation, suggesting that di-substituted derivatives like this compound would possess significant antioxidant activity.

Model ComponentDescriptionPurpose
Cell Line Human Umbilical Vein Endothelial Cells (HUVECs)To provide a relevant cellular system for studying oxidative stress in the vasculature.
Inducing Agent Hydrogen Peroxide (H₂O₂)To generate an excess of reactive oxygen species (ROS) and induce oxidative stress.
Test Compound This compoundTo determine its capacity to neutralize ROS and protect cells from oxidative damage.
Outcome Measure Intracellular ROS levels (e.g., using fluorescent probes), cell viability assaysTo quantify the antioxidant and cytoprotective effects of the compound.

In Vivo Animal Models

In vivo models are indispensable for understanding the systemic effects of this compound in a complex biological system.

Models of Microvascular Dysfunction and Hyperpermeability

The hamster cheek pouch model is a classic in vivo preparation for studying the microcirculation. ujms.net The thin, transparent nature of the cheek pouch allows for direct visualization of microvessels and the assessment of vascular permeability. To induce hyperpermeability, inflammatory mediators can be applied topically. The effect of systemically or topically administered this compound on preventing the leakage of intravenously injected fluorescent tracers from the microvessels can then be observed and quantified. Research on O-(beta-hydroxyethyl)-rutoside (HR) has demonstrated its ability to diminish macromolecular leakage in this model. ujms.net

Another relevant model is the frog mesentery preparation. nih.gov Similar to the hamster cheek pouch, the frog mesentery allows for the direct observation of single microvessels. Hydraulic permeability can be measured, and the effect of O-(beta-hydroxyethyl)-rutosides on reducing permeability has been documented in this model. nih.gov

Model ComponentDescriptionPurpose
Animal Model Hamster Cheek Pouch or Frog MesenteryTo provide a living system for the direct visualization and measurement of microvascular function.
Inducing Agent Inflammatory mediators or agents that increase vascular permeabilityTo create a state of microvascular dysfunction and hyperpermeability.
Test Compound This compoundTo evaluate its ability to restore normal microvascular permeability in vivo.
Outcome Measure Extravasation of fluorescently labeled macromolecules, measurement of hydraulic permeabilityTo quantify the effect of the compound on microvascular integrity.

Animal Models of Venous Hypertension and Insufficiency

While specific animal models of venous hypertension treated with this compound are not extensively documented, models of chronic venous insufficiency (CVI) in rats are commonly used to study the pathophysiology of this condition. These models can be created by surgically inducing venous obstruction or incompetence in the femoral vein.

Based on clinical studies demonstrating the efficacy of O-(beta-hydroxyethyl)-rutosides in treating CVI in humans, it is plausible that this compound would show beneficial effects in these animal models. nih.govnih.govnih.gov The outcomes measured in such models would include assessments of edema, skin microcirculation, and inflammatory markers in the affected limb. The known vasoprotective and anti-inflammatory properties of hydroxyethylrutosides suggest that they would likely ameliorate the pathological changes seen in these models. researchgate.net

Model ComponentDescriptionPurpose
Animal Model Rat model of surgically induced chronic venous insufficiencyTo mimic the pathophysiological changes associated with venous hypertension and insufficiency.
Inducing Method Ligation or valve destruction in the femoral veinTo create a sustained state of venous hypertension in the hind limb.
Test Compound This compoundTo investigate its potential to improve the signs and symptoms of chronic venous insufficiency.
Outcome Measures Limb edema, skin microvascular blood flow, histological analysis of venous and skin tissue, inflammatory markersTo assess the therapeutic efficacy of the compound in a model of venous disease.

Models of Inflammation and Oxidative Damage in Vascular Tissues

Due to the lack of specific studies on This compound , this section cannot be populated with the requested detailed research findings and data tables. Scientific investigation into the bioactivity of this specific compound in models of vascular inflammation and oxidative damage has not been published in the available literature.

Further research is required to isolate and characterize the effects of This compound to determine if it possesses similar or distinct properties compared to other hydroxyethylrutosides that have been studied more extensively.

Advanced Analytical Methodologies for Research of 5,7 Di O Beta Hydroxyethyl Rutoside

Chromatographic Techniques for Separation and Quantification in Biological Matrices (e.g., HPLC, LC-MS/MS)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are fundamental for the analysis of 5,7-Di-O-(beta-hydroxyethyl)rutoside and its related compounds in biological matrices like serum and bile.

A robust HPLC procedure has been established for the quantitative determination of O-hydroxyethylated rutosides in human serum. nih.gov The sample preparation involves an initial protein precipitation step using acetone, followed by solid-phase extraction on an Amberlite XAD-2 microcolumn to isolate the compounds of interest. nih.gov The rutosides are then eluted with methanol, concentrated, and analyzed using reversed-phase (RP) chromatography on RP-8 columns. nih.gov Detection is typically achieved using both UV and fluorescence detectors, which provide the necessary sensitivity for biological samples. nih.gov Separation of the mono-, di-, tri-, and tetrahydroxyethylated rutosides and their aglycones can be accomplished using either a step gradient with solvent systems like water-methanol-acetic acid or a linear gradient of water-acetonitrile. nih.gov This HPLC method has a reported detection limit of 1 mg/L in serum. nih.gov

For more detailed structural information and metabolite identification, hyphenated techniques like LC-MS/MS are employed. The metabolism of the related compound 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER) has been investigated in mice using liquid chromatography-diode array detection-time of flight-mass spectrometry (LC-DAD-TOF-MS). researchgate.net In this type of study, biological samples such as bile are collected and analyzed to identify various metabolites. researchgate.net The quantification of the different metabolites can be achieved by monitoring their UV response at a specific wavelength, such as 355 nm for monoHER and its derivatives. researchgate.net The powerful combination of liquid chromatography for separation and mass spectrometry for detection allows for the identification of metabolic pathways including methylation, glucuronidation, and oxidation. researchgate.net

Table 1: Examples of Chromatographic Conditions for O-(beta-hydroxyethyl)rutoside Analysis

Parameter HPLC Method for Serum nih.gov LC-MS Method for Metabolite ID researchgate.net
Technique High-Performance Liquid Chromatography (HPLC) Liquid Chromatography-Diode Array Detection-Time of Flight-Mass Spectrometry (LC-DAD-TOF-MS)
Sample Matrix Human Serum Mouse Bile
Sample Preparation Protein precipitation (acetone), Solid-Phase Extraction (Amberlite XAD-2) Direct injection after collection
Column Reversed-Phase (RP-8) Not specified, but typically a reversed-phase column (e.g., C18) is used for flavonoids
Mobile Phase Step gradient: 1. Water-methanol-acetic acid (70:30:6) 2. Water-ethanol-acetic acid (70:30:6) OR Linear gradient: Water-acetonitrile Not specified
Detection UV and Fluorescence Diode Array Detector (DAD) at 355 nm and Time of Flight Mass Spectrometry (TOF-MS)
Application Quantification of O-hydroxyethylated rutosides Identification of metabolites

Spectroscopic Methods for Structural Elucidation and Purity Assessment in Research (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are indispensable tools for the structural elucidation and purity verification of flavonoid compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is considered one of the most powerful analytical methods for determining the precise molecular structure of flavonoids. mdpi.com Both 1H- and 13C-NMR analyses provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the confirmation of the core flavonoid structure and the identification of the positions and nature of substituent groups, such as the beta-hydroxyethyl moieties. mdpi.com

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. mdpi.com The FTIR spectrum of a flavonoid derivative will show prominent absorption bands corresponding to specific vibrational modes, such as O-H (hydroxyl) stretching, C-H stretching, and C=O (carbonyl) stretching of the flavone (B191248) ring system, confirming the presence of key structural features. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy is routinely used for the qualitative and quantitative analysis of flavonoids. nih.gov Flavonoids characteristically exhibit two main absorption maxima in their UV-Vis spectra. jocpr.com These bands, often referred to as Band I and Band II, provide valuable information about the nature of the flavonoid. jocpr.com Band I, typically appearing in the 300-350 nm range, is associated with the B-ring, while Band II, in the 230-290 nm range, corresponds to the A-ring. jocpr.com The exact position and intensity of these peaks can help confirm the identity of the flavonoid structure. jocpr.com Furthermore, a specialized application, spectrophotofluorometry , can be used for highly sensitive quantification. For instance, a method for analyzing 3',4',7-tris[O-(beta-hydroxyethyl)]rutoside in urine is based on the fluorescence of its complex with aluminum in methanol, which has specific activation and emission wavelengths of 420 nm and 480 nm, respectively. nih.gov

Table 2: Application of Spectroscopic Methods in Flavonoid Research

Spectroscopic Technique Application Typical Findings for Flavonoids
NMR (1H, 13C) Complete structural elucidation, determination of substituent positions. mdpi.com Provides chemical shifts and coupling constants to map the entire molecular structure. mdpi.com
FTIR Identification of functional groups. mdpi.com Shows characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups. mdpi.com
UV-Vis Qualitative identification and quantification. nih.govjocpr.com Displays two characteristic absorption maxima: Band I (300-350 nm) and Band II (230-290 nm). jocpr.com
Spectrophotofluorometry Highly sensitive quantification in biological fluids. nih.gov Measures fluorescence of a specific complex (e.g., with aluminum) at distinct excitation/emission wavelengths. nih.gov

Method Validation for Preclinical Research Applications (e.g., linearity, sensitivity, selectivity, reproducibility)

For any analytical method to be considered reliable for preclinical research, it must undergo rigorous validation according to established guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.netnih.gov Validation ensures that the method is suitable for its intended purpose by evaluating several key performance characteristics.

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. For example, a spectrophotofluorometric method for a related rutoside derivative showed excellent linearity (correlation coefficient, r = 0.998) over a concentration range of 0.1 to 4.0 µg/mL. nih.gov An HPLC method for O-hydroxyethylated rutosides also produced a nearly linear calibration curve. nih.gov

Sensitivity: Sensitivity is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net An HPLC method for O-hydroxyethylated rutosides in serum achieved a detection limit of 1 mg/L. nih.gov

Selectivity/Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov In stability-indicating methods, specificity is crucial to ensure that the drug's peak is not subject to interference from degradation products. nih.gov

Table 3: Reported Validation Parameters for O-(beta-hydroxyethyl)rutoside Analytical Methods

Validation Parameter Reported Value / Finding Analytical Technique Source
Linearity Correlation coefficient (r) = 0.998 (range: 0.1-4.0 µg/mL) Spectrophotofluorometry nih.gov
Linearity "An almost linear calibration curve" HPLC-UV/Fluorescence nih.gov
Sensitivity Detection Limit: 1 mg/L HPLC-UV/Fluorescence nih.gov
Accuracy (Recovery) 99.5 ± 1.34% Spectrophotofluorometry nih.gov
Accuracy (Recovery) ~80% HPLC-UV/Fluorescence nih.gov
Precision (RSD) 0.009 (n=9 replicates) Spectrophotofluorometry nih.gov

Development of Stability-Indicating Analytical Methods for Forced Degradation Studies

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can detect changes in the properties of a drug substance over time. nih.gov The development of a SIAM is essential for understanding a compound's intrinsic stability and is a regulatory requirement in pharmaceutical development. conicet.gov.ar This process relies heavily on forced degradation, or stress testing, where the drug substance is exposed to conditions more extreme than those used for accelerated stability testing. nih.govresearchgate.net

The primary goal of forced degradation is to generate degradation products to a target level, typically 5-20%, to develop and validate a separation method that can resolve the parent drug from all significant degradants. nih.govresearchgate.net This ensures that the analytical method is specific and can accurately measure the active ingredient without interference. researchgate.net High-performance liquid chromatography (HPLC) is the technique of choice for developing SIAMs for small organic molecules. conicet.gov.ar

The development process involves subjecting the compound to a variety of stress conditions, as outlined below.

Table 4: Common Conditions for Forced Degradation Studies

Stress Condition Typical Reagents and Conditions Purpose
Acid Hydrolysis Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) at various concentrations and temperatures. nih.gov To assess susceptibility to degradation in acidic environments.
Base Hydrolysis Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) at various concentrations and temperatures. nih.gov To assess susceptibility to degradation in alkaline environments.
Oxidation Hydrogen peroxide (H₂O₂) solution. nih.gov To determine the potential for oxidative degradation.
Thermal Degradation Exposure to dry heat in an oven at elevated temperatures. nih.gov To evaluate the effect of high temperatures on solid-state stability.
Photodegradation Exposure to light from a UV lamp or other light source as per ICH guidelines. nih.gov To assess the compound's sensitivity to light.

The chromatograms from the stressed samples are then used to optimize the HPLC method. This is often a time-consuming step that involves adjusting parameters like the mobile phase composition (e.g., pH, organic modifier), column type (e.g., C18, phenyl), and temperature to achieve adequate separation between the peak for this compound and the peaks of any degradation products formed. chromatographyonline.comchromatographyonline.com

Emerging Research Perspectives and Future Directions for 5,7 Di O Beta Hydroxyethyl Rutoside

Application of Computational Approaches and Network Pharmacology for Target Identification and Mechanism Elucidation

Network pharmacology represents a paradigm shift in drug discovery, moving from a "one target, one drug" model to a more holistic "multi-component, multi-target" approach. semanticscholar.org This methodology is particularly well-suited for analyzing compounds like flavonoids that may exert their effects through multiple interacting pathways. By integrating data from genomics, proteomics, and bioinformatics, network pharmacology can construct complex interaction maps to predict potential protein targets and elucidate the mechanisms of action. mdpi.com

For 5,7-Di-O-(beta-hydroxyethyl)rutoside, this approach could:

Identify Direct Protein Targets: Computational docking simulations can predict the binding affinity of the compound against a vast library of proteins, identifying potential direct molecular targets.

Construct Compound-Target-Pathway Networks: By mapping the identified targets to known biological pathways, researchers can visualize the compound's potential influence on complex cellular processes such as inflammation, oxidative stress, and apoptosis. semanticscholar.org

Elucidate Synergistic Effects: In the context of HR mixtures, network pharmacology can help decipher the complex interactions between different hydroxyethylrutoside derivatives, identifying potential synergistic or antagonistic relationships.

This in silico approach provides a powerful hypothesis-generating tool, guiding future experimental validations and offering a clearer picture of the compound's polypharmacological profile.

Exploration of Novel Derivatizations of this compound for Enhanced Bioactivity or Specificity

This compound belongs to a family of semi-synthetic flavonoids derived from the naturally occurring rutin (B1680289). researchgate.net The process of hydroxyethylation, which substitutes hydroxyl groups with O-β-hydroxyethyl groups, is a key derivatization. researchgate.netmaastrichtuniversity.nl Research has already shown that the degree of hydroxyethylation across different rutoside derivatives significantly influences their antioxidant properties. researchgate.net

Future research can build upon this by:

Synthesizing Novel Analogues: Strategic chemical modifications to the this compound backbone could be explored. This might involve altering the length or nature of the ethyl groups or modifying other positions on the flavonoid rings to enhance specific biological activities. mdpi.com

Improving Bioavailability: Derivatization can be a tool to improve the pharmacokinetic properties of the parent compound, potentially leading to better absorption and tissue distribution.

Targeting Specific Activities: Research indicates that different hydroxyethylrutosides possess varying potencies in scavenging hydroxyl radicals and inhibiting lipid peroxidation, partly due to their iron-chelating abilities. researchgate.net Novel derivatizations could be designed to optimize these specific antioxidant mechanisms or to introduce entirely new functionalities, such as enhanced anti-inflammatory or neuroprotective effects.

The development of improved synthetic routes would be essential to facilitate the creation and testing of these new chemical entities. nih.gov

Addressing Research Gaps and Methodological Challenges in Preclinical Investigations

While O-(beta-hydroxyethyl)-rutosides have been studied in various preclinical and clinical settings for vascular disorders, significant gaps in knowledge remain, particularly concerning the specific actions of this compound. nih.govnih.govnih.gov

Key research gaps and challenges include:

Dissecting Individual Contributions: Most historical research has been conducted using standardized mixtures of hydroxyethylrutosides (e.g., Venoruton). researchgate.netresearchgate.net A major methodological challenge is to design preclinical studies that can isolate and characterize the unique pharmacological effects of this compound, distinct from other components like mono-, tri-, and tetra-hydroxyethylated derivatives.

Inconsistent Mechanistic Findings: Some preclinical data present a complex picture. For instance, one study in an animal model found that O-(beta-hydroxyethyl)-rutoside diminished microvascular permeability and impaired hemostatic plug formation, yet it did not influence laser-induced intravascular platelet aggregation and offered insignificant protection against chemically induced thrombosis. nih.gov These nuanced findings highlight the need for more sophisticated models to clarify the compound's precise impact on hemostasis and thrombosis.

Lack of Standardized Models: The diversity of preclinical models used to study vascular permeability and inflammation makes it difficult to compare results across studies. There is a need for standardized, well-characterized in vitro and in vivo models to systematically evaluate the efficacy and mechanisms of individual rutoside derivatives.

Integration of Omics Technologies (e.g., transcriptomics, proteomics) to Elucidate Comprehensive Biological Effects

To move beyond a general understanding of the biological effects of this compound, the integration of "omics" technologies is a critical future direction. These high-throughput methods can provide an unbiased, system-wide view of the molecular changes induced by the compound.

Transcriptomics (RNA-Seq): By analyzing the complete set of RNA transcripts in a cell or tissue after exposure to the compound, transcriptomics can reveal which genes are up- or down-regulated. This can help identify the signaling pathways modulated by this compound, offering clues to its mechanism of action far beyond what is currently known.

Proteomics: This technology allows for the large-scale study of proteins, including their expression levels, modifications, and interactions. Applying proteomics to cells treated with the compound could identify the specific proteins whose expression or activity is altered, providing direct evidence of the molecular targets and downstream effectors. For example, proteomics could validate targets predicted by network pharmacology.

Together, these omics approaches can generate a comprehensive, multi-layered dataset to build a detailed molecular portrait of the compound's biological impact.

Potential Research Areas Beyond Traditional Vascular Health, based on Molecular Mechanisms

The foundational mechanisms of action attributed to flavonoids, including antioxidant and anti-inflammatory effects, suggest that the therapeutic potential of this compound may extend beyond vascular health. nih.gov

Potential new research avenues include:

Neuroprotection: Oxidative stress and inflammation are key pathological drivers in many neurodegenerative diseases. The demonstrated antioxidant properties of related hydroxyethylrutosides suggest that this compound could be investigated for its potential to protect neurons from oxidative damage. maastrichtuniversity.nlnih.gov

Metabolic Disorders: Flavonoids are increasingly being studied for their beneficial effects on metabolic health. Future studies could explore whether this compound can modulate pathways involved in glucose and lipid metabolism, such as those involving the pregnane (B1235032) X receptor (PXR), which is known to be regulated by some steroid metabolites and is crucial for the metabolism of xenobiotics. mdpi.com

Adjunctive Cancer Therapy: Certain flavonoids have been shown to mitigate the toxicity of chemotherapy agents. For example, the related compound 7-mono-O-(β-hydroxyethyl)-rutoside has been studied for its ability to protect against doxorubicin-induced cardiotoxicity, an effect linked to its antioxidant activity. nih.gov Research could explore whether this compound has similar protective properties, potentially making it a candidate for use as an adjunctive therapy to reduce the side effects of cancer treatments.

Anti-inflammatory Conditions: Given its foundational effects on the microvasculature and inflammation, the compound could be explored in other chronic inflammatory conditions where endothelial dysfunction plays a role.

Exploring these areas will require dedicated preclinical studies to establish efficacy and elucidate the specific molecular pathways involved.

Research Findings Summary

Research AreaKey Findings / Future DirectionRelevant Compounds
Computational Modeling Network pharmacology can be used to predict protein targets and map the interaction of the compound with biological pathways. semanticscholar.orgThis compound
Chemical Derivatization The degree of hydroxyethylation on the rutoside structure influences antioxidant activity, suggesting novel derivatives could be synthesized for enhanced or specific bioactivity. researchgate.net7-mono-O-(β-hydroxyethyl)-rutoside, this compound
Preclinical Research Gaps The specific effects of this compound are not fully distinguished from the mixture it is part of. Its precise impact on hemostasis and thrombosis requires further clarification. nih.govO-(beta-hydroxyethyl)-rutosides (HR)
Omics Integration Transcriptomics and proteomics can provide a comprehensive, unbiased map of the genes and proteins affected by the compound, revealing its full biological impact.This compound
Novel Applications The antioxidant and anti-inflammatory properties suggest potential applications in neuroprotection, metabolic disorders, and as an adjunct to reduce chemotherapy-related toxicity. nih.gov7-mono-O-(β-hydroxyethyl)-rutoside

Q & A

Q. Methodological Answer :

  • Study Design : Use the PICO framework (Population: patients with chronic venous insufficiency; Intervention: oral administration of this compound at 1000–2000 mg/day; Comparison: placebo; Outcome: ulcer healing rate, edema reduction). Ensure blinding and randomization to minimize bias .
  • Confounding Variables : Stratify participants by ulcer severity (e.g., area in mm²) and baseline venous pressure. Adjust for covariates like age and comorbidities using multivariate regression .
  • Sample Size : Conduct power analysis based on prior effect sizes (e.g., 30% reduction in ulcer area over 12 weeks) to determine adequate participant numbers .

What statistical approaches resolve contradictions in pharmacokinetic data for this compound across preclinical models?

Q. Methodological Answer :

  • Data Harmonization : Apply meta-analysis techniques to aggregate results from rodent and in vitro models. Use random-effects models to account for heterogeneity in absorption rates and metabolic pathways .
  • Dose-Response Modeling : Implement non-linear regression (e.g., Emax models) to quantify saturation kinetics, particularly for hydroxylation pathways that vary between species .
  • Sensitivity Analysis : Test robustness of conclusions by excluding outliers or studies with high risk of bias (e.g., unblinded assessments) .

How can the FINER criteria ensure ethical and feasible research questions for investigating this compound’s anti-inflammatory mechanisms?

Q. Methodological Answer :

  • FINER Application :
    • Feasible : Prioritize in vitro assays (e.g., TNF-α inhibition in macrophages) before progressing to murine models.
    • Novel : Focus on understudied pathways (e.g., NF-κB modulation vs. COX-2 inhibition).
    • Ethical : Adhere to ARRIVE guidelines for animal studies, minimizing sample sizes through optimized experimental designs .
  • Validation : Cross-validate findings using siRNA knockdowns or pharmacological inhibitors to confirm target specificity .

What methodological gaps exist in synthesizing 5,7-O-Di-O-(beta-hydroxyethyl)rutoside, and how can reproducibility be improved?

Q. Methodological Answer :

  • Synthesis Protocols : Document reaction conditions (e.g., molar ratios of rutoside to ethylene oxide, temperature/pH controls) to address variability in hydroxylation efficiency .
  • Characterization : Use HPLC-MS for purity assessment and NMR to confirm substitution patterns at C-5 and C-7 positions. Publicly share spectra in supplementary materials .
  • Reproducibility : Establish open-source repositories for synthetic protocols, as seen in collaborative platforms like Zenodo .

How do researchers reconcile discrepancies in bioavailability data between this compound and its parent compound, rutin?

Q. Methodological Answer :

  • Comparative Studies : Conduct crossover trials in human volunteers, measuring plasma concentrations of both compounds post-administration. Use LC-MS/MS for quantification .
  • Solubility Analysis : Evaluate partition coefficients (log P) and aqueous solubility to explain differences in absorption. Adjust formulations (e.g., nanoemulsions) to enhance bioavailability .
  • Mechanistic Insights : Perform intestinal permeability assays (e.g., Caco-2 cell models) to assess transporter-mediated uptake differences .

What advanced imaging techniques validate the vascular protective effects of this compound in vivo?

Q. Methodological Answer :

  • Microcirculation Imaging : Use laser Doppler flowmetry to quantify changes in dermal blood flow in murine models of venous hypertension .
  • Histopathological Analysis : Apply confocal microscopy with fluorescent markers (e.g., CD31 for endothelial cells) to assess capillary density and leakage in treated vs. control groups .
  • Dynamic Contrast-Enhanced MRI : Measure vascular permeability changes in human subjects, correlating with clinical outcomes like edema reduction .

How can researchers optimize computational models to predict structure-activity relationships (SAR) for this compound derivatives?

Q. Methodological Answer :

  • QSAR Modeling : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities for vascular endothelial growth factor (VEGF) receptors. Validate with in vitro kinase assays .
  • Data Curation : Compile a database of rutoside derivatives with annotated bioactivity data (IC50, EC50) for machine learning training .
  • Validation : Cross-check predictions with experimental SAR studies, prioritizing derivatives with >50% improved efficacy over the parent compound .

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